4-Aminopiperidine-1-carboxamide
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Overview
Description
4-Aminopiperidine-1-carboxamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of an amino group and a carboxamide group attached to the piperidine ring makes it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-1-carboxamide typically involves the reaction of 4-aminopiperidine with appropriate reagents. One common method is the condensation reaction with isocyanates or carbamoyl chlorides. This reaction is usually carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods: For large-scale production, high-throughput synthesis techniques are employed. These methods often utilize computational drug design and flow technologies to rapidly produce disubstituted 1-aryl-4-aminopiperidine libraries. This approach allows for efficient scaling up of the synthesis process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, often involving NADPH as a cofactor.
Reduction: Typically carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Commonly involves reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, lactams, and various amine derivatives .
Scientific Research Applications
4-Aminopiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a core structure in the design of selective inhibitors for enzymes like histone deacetylases (HDACs).
Medicine: Investigated for its potential in cancer treatment, particularly in enhancing the efficacy of existing drugs like bortezomib.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones . This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth. The compound’s interaction with cytochrome P450 enzymes also plays a crucial role in its metabolic fate, particularly through N-dealkylation reactions .
Comparison with Similar Compounds
4-Aminopyridine: Known for its use in treating neurological disorders by blocking potassium channels.
4-Anilidopiperidine: Utilized in the synthesis of potent opioid receptor agonists.
Uniqueness: 4-Aminopiperidine-1-carboxamide stands out due to its dual functional groups (amino and carboxamide), which provide a unique combination of reactivity and biological activity. This makes it a valuable scaffold for drug design and development, particularly in the field of enzyme inhibition .
Properties
IUPAC Name |
4-aminopiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4,7H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIDBXGSJQKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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